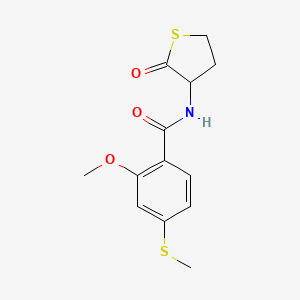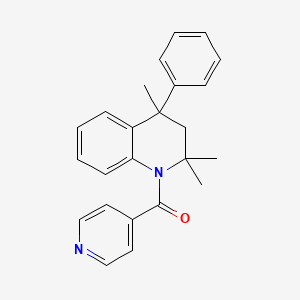![molecular formula C13H20N2O3S B3954248 N-[4-(aminosulfonyl)benzyl]-2-methylpentanamide](/img/structure/B3954248.png)
N-[4-(aminosulfonyl)benzyl]-2-methylpentanamide
説明
N-[4-(aminosulfonyl)benzyl]-2-methylpentanamide, commonly known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first identified as an endocannabinoid reuptake inhibitor and has since been found to have a range of biochemical and physiological effects.
科学的研究の応用
AM404 has been studied for its potential therapeutic applications in a range of areas, including pain management, neuroprotection, and inflammation. It has been found to have analgesic effects in animal models of pain, and it has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. In addition, AM404 has been found to have anti-inflammatory effects in models of inflammation.
作用機序
AM404 is an endocannabinoid reuptake inhibitor, which means that it prevents the reuptake of the endocannabinoid anandamide by the cells that produce it. This leads to an increase in the concentration of anandamide in the brain, which in turn activates the endocannabinoid system. The endocannabinoid system is involved in a range of physiological processes, including pain sensation, inflammation, and neuroprotection.
Biochemical and Physiological Effects
AM404 has a range of biochemical and physiological effects. It has been found to have analgesic effects in animal models of pain, and it has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. In addition, AM404 has been found to have anti-inflammatory effects in models of inflammation. It has also been found to have effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.
実験室実験の利点と制限
AM404 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which makes it easy to handle and store. However, there are also some limitations to its use in lab experiments. One limitation is that it has a relatively short half-life, which means that its effects are relatively short-lived. In addition, its effects can be variable depending on the dose and the route of administration.
将来の方向性
There are several future directions for research on AM404. One area of research is the development of new synthetic compounds that are more potent and selective than AM404. Another area of research is the investigation of the potential therapeutic applications of AM404 in a range of conditions, including pain, inflammation, and neurodegenerative diseases. Finally, there is also a need for further research into the mechanism of action of AM404 and the endocannabinoid system more broadly.
特性
IUPAC Name |
2-methyl-N-[(4-sulfamoylphenyl)methyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-4-10(2)13(16)15-9-11-5-7-12(8-6-11)19(14,17)18/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDIUQZKAHGSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B3954169.png)
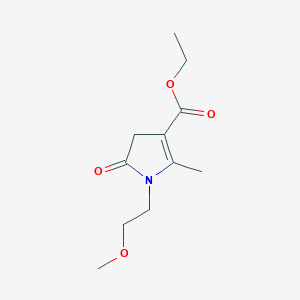
![1-(4-ethoxyphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3954186.png)

![2,2,4-trimethyl-4-phenyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3954193.png)

![N-{[(2-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B3954212.png)
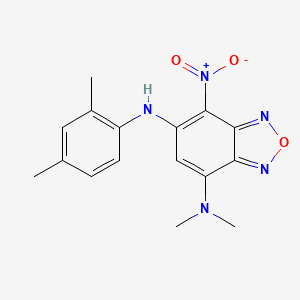
![1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B3954242.png)
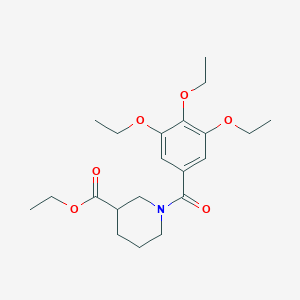

![2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3954261.png)
